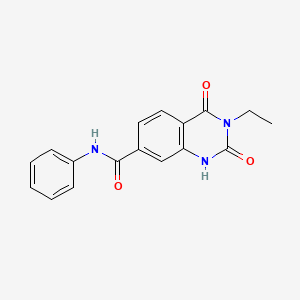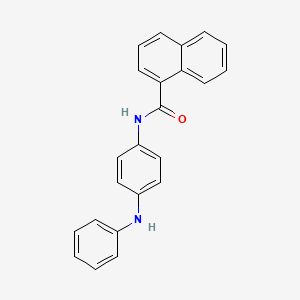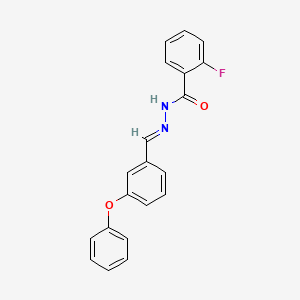![molecular formula C13H10BrNO B5886307 8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
8-bromo-2,4-dimethylfuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-2,4-dimethylfuro[3,2-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is a derivative of furoquinoline and has a unique molecular structure that makes it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
8-bromo-2,4-dimethylfuro[3,2-c]quinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of certain proteins such as NF-κB, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-bromo-2,4-dimethylfuro[3,2-c]quinoline in lab experiments is its ability to inhibit the growth of various cancer cells and microbial strains. It also has excellent optical and electronic properties, making it a promising candidate for material science research. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 8-bromo-2,4-dimethylfuro[3,2-c]quinoline. One area of research is to further investigate its potential as an anticancer and antimicrobial agent. Another area of research is to explore its potential use in material science, where it has promising applications in the development of optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 4,6-dimethyl-2-nitrophenol with 2,3-dibromo-1,4-dimethoxybenzene in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions that involve reduction, cyclization, and deprotection to yield 8-bromo-2,4-dimethylfuro[3,2-c]quinoline.
Aplicaciones Científicas De Investigación
8-bromo-2,4-dimethylfuro[3,2-c]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cells. It also has potential as an antimicrobial agent against a range of bacterial and fungal strains. In addition, this compound has been studied for its potential use in material science, where it has been found to have excellent optical and electronic properties.
Propiedades
IUPAC Name |
8-bromo-2,4-dimethylfuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDRJVACMWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,4-dimethylfuro[3,2-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)
![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)



